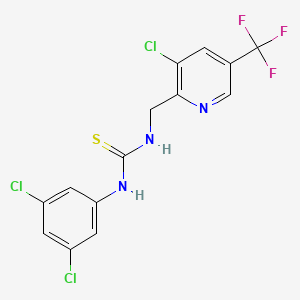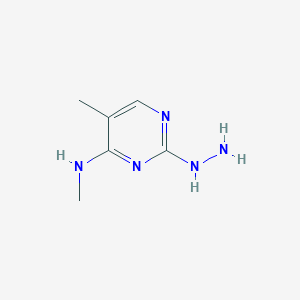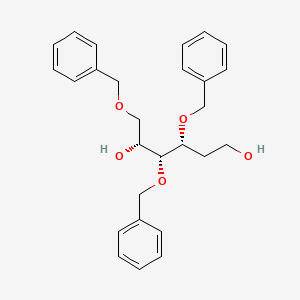
4-Chloro-6-cyclopropoxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-cyclopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a cyclopropoxy group at the 6th position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 6th position with the cyclopropoxy group. The general reaction scheme is as follows:
4,6-dichloropyrimidine+cyclopropanolbase, refluxthis compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained.
化学反应分析
Types of Reactions: 4-Chloro-6-cyclopropoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are carried out under mild conditions, often in the presence of a base such as potassium carbonate.
Major Products:
Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid derivative.
科学研究应用
4-Chloro-6-cyclopropoxypyrimidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.
相似化合物的比较
4-Chloro-6-cyclopropylpyrimidine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.
4-Chloro-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
4-Chloro-6-ethoxypyrimidine: Similar in structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Chloro-6-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties to the compound. This uniqueness makes it valuable in various chemical and pharmaceutical applications, as it can interact with biological targets in ways that similar compounds cannot.
属性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC 名称 |
4-chloro-6-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI 键 |
GPCFOZPLTNNIJI-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


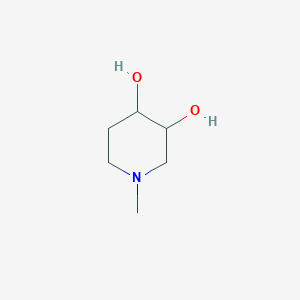
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
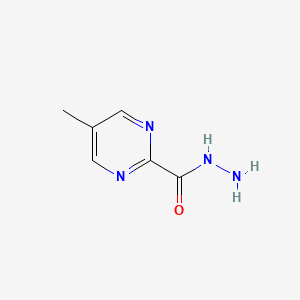
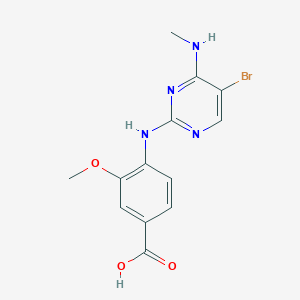


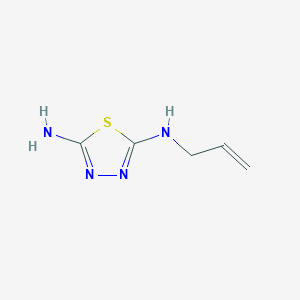
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)

![5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
